molecular formula C20H22N2O6S B3314207 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 950414-00-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B3314207
CAS No.: 950414-00-3
M. Wt: 418.5 g/mol
InChI Key: SPKXOQBOFAULPL-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a benzamide core substituted at the 3-position with a 1,1,3-trioxothiazolidinyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-27-17-7-6-14(12-18(17)28-2)8-10-21-20(24)15-4-3-5-16(13-15)22-19(23)9-11-29(22,25)26/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKXOQBOFAULPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amidation reaction, where the thiazolidinone intermediate reacts with a benzoyl chloride derivative.

    Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the intermediate product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Rip-B shares the N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide backbone but lacks the 3-(1,1,3-trioxothiazolidin-2-yl) substituent .
  • Synthesis : Synthesized via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • Key Differences :
    • The absence of the trioxothiazolidinyl group in Rip-B simplifies its synthesis but may reduce receptor-binding versatility compared to the target compound.
    • Physicochemical properties (e.g., solubility, stability) likely differ due to the polar trioxothiazolidinyl group in the target molecule.

Functional Analog: Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)

  • Structure : Radioiodinated benzamides like [¹²⁵I]PIMBA feature iodine substitutions and piperidine/piperazinyl groups instead of the trioxothiazolidinyl moiety .
  • Pharmacological Data: High sigma-1 receptor affinity: Kd = 5.80 nM (using ³H-pentazocine) and Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells .
  • Comparison :
    • The target compound’s trioxothiazolidinyl group may alter receptor selectivity or metabolic stability compared to iodinated analogs.
    • Lack of iodine in the target compound could reduce imaging utility but improve safety for therapeutic use.

Thiazolidinone-Based Benzamides

  • Structure : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives contain a dioxothiazolidinyl group, differing from the trioxo variant in the target compound .
  • Synthesis : Utilizes EDC/HOBt-mediated coupling, suggesting similar methods could apply to the target compound’s synthesis .
  • Stability: Trioxothiazolidinyl groups may exhibit different hydrolytic or oxidative stability compared to dioxo derivatives.

Comparative Data Table

Compound Name Substituents Synthesis Yield Melting Point Binding Affinity (Kd) Therapeutic Application
Target Compound 3-(1,1,3-trioxothiazolidin-2-yl) Not reported Not reported Not reported Hypothetical (receptor-targeted)
Rip-B None (unsubstituted benzamide) 80% 90°C Not reported Not reported
[¹²⁵I]PIMBA 3-iodo-4-methoxy, piperidinyl Not reported Not reported 5.80 nM (sigma-1) Prostate cancer imaging/therapy
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl) 4-(dioxothiazolidinyl)methyl Not reported Not reported Not reported Enzyme modulation

Key Research Findings and Implications

Structural Flexibility : The benzamide core accommodates diverse substituents (e.g., trioxothiazolidinyl, iodine, methoxy), enabling tailored receptor interactions .

Synthetic Feasibility : While Rip-B is synthesized straightforwardly , the target compound’s trioxothiazolidinyl group may require specialized reagents or protective strategies.

Therapeutic Potential: Sigma receptor-binding benzamides demonstrate significant anticancer activity, suggesting the target compound could be optimized for similar applications .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound exhibits a unique structure that includes a benzamide core and a thiazolidinone ring, which may contribute to its diverse pharmacological properties.

Chemical Structure

The chemical formula for this compound is C20H22N2O6SC_{20}H_{22}N_{2}O_{6}S, and it features several functional groups that may play a role in its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. It can interact with various molecular targets such as enzymes and receptors involved in cell proliferation and survival.
  • Case Study : A study involving derivatives of this compound showed promising results in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells. The compounds were found to disrupt the cell cycle and promote apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Effectiveness : Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects:

  • Research Findings : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that govern growth and apoptosis.
  • Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to cellular damage and death.

Research Applications

This compound serves as a valuable tool in scientific research:

  • Drug Development : Its unique structure makes it a candidate for further modification and optimization in drug development programs targeting cancer and infectious diseases.
  • Biological Studies : Researchers utilize this compound to explore various biological pathways and mechanisms underlying disease processes.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including coupling of the benzamide core with the 3,4-dimethoxyphenylethylamine moiety and functionalization of the thiazolidinone-trioxo group. Key steps include:

  • Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
  • Cyclization to form the thiazolidinone-trioxo ring, requiring controlled pH (7–8) and temperatures (60–80°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while methanol/water mixtures aid in precipitation .

Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps favor cyclization but risk decomposition
Reaction Time6–12 hoursExtended time improves conversion but may increase impurities
CatalystTriethylamine (TEA)Neutralizes HCl byproducts during amide formation

Q. Which characterization techniques are essential to confirm structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR validate substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, thiazolidinone-trioxo ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns matching the proposed structure .
  • HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) assess purity (>95% required for biological assays) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with analogous compounds (e.g., PubChem entries for benzamide-thiazolidinone derivatives) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates ¹H-¹³C couplings to confirm connectivity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism in the thiazolidinone-trioxo moiety (if crystals are obtainable) .

Q. What strategies are recommended for evaluating the compound’s biological activity in in vitro assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors influenced by methoxy groups (e.g., kinases, GPCRs) or thiazolidinone-trioxo motifs (e.g., anti-inflammatory targets) .
  • Assay Design :
    • Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate to calculate IC50/EC50 .
    • Counter-Screens : Use structurally similar analogs (e.g., varying methoxy positions) to establish structure-activity relationships (SAR) .

Example SAR Table:

Analog StructureIC50 (µM)Key Observation
3,4-Dimethoxyphenyl2.1Highest potency
2,4-Dimethoxyphenyl12.410-fold reduction in activity
Monomethoxy (4-position)>50Loss of activity

Q. How should researchers address low synthetic yields or unexpected by-products?

Methodological Answer:

  • By-Product Identification : Use LC-MS/MS to detect impurities; compare fragmentation patterns with proposed structures .
  • Yield Optimization :
    • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) and improves cyclization efficiency .
    • Protecting Groups : Temporarily protect reactive sites (e.g., amine groups) during coupling steps .

Q. What computational methods are suitable for predicting binding modes or pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2) using the compound’s 3D structure (generated via PubChem or DFT optimization) .
  • ADMET Prediction (SwissADME) : Assess logP (target <5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .

Q. How can stability studies under physiological conditions be designed?

Methodological Answer:

  • Buffer Compatibility : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C/75% RH) and analyze photodegradation using UV-Vis spectroscopy .

Q. What are best practices for reconciling conflicting biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .
  • Meta-Analysis : Compare results across studies with similar analogs (e.g., thiazolidinone derivatives) to identify trends or outliers .

Q. How can researchers identify and characterize metabolic by-products?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Key metabolic pathways include:
    • O-Demethylation of methoxy groups .
    • Sulfonation of the thiazolidinone-trioxo ring .

Q. What advanced techniques are recommended for studying protein-compound interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

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